4-Methyl-2-octyn-4-ol

Descripción

Structural and Functional Group Overview of 4-Methyl-2-octyn-4-ol

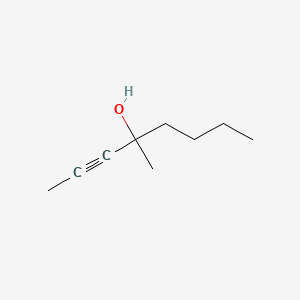

This compound, with the chemical formula C₉H₁₆O, possesses a unique molecular architecture that dictates its chemical behavior. bldpharm.com The structure consists of an eight-carbon backbone. An internal carbon-carbon triple bond is located at the second position of the chain, classifying it as an octyne. At the fourth carbon position, two functional groups are attached: a hydroxyl (-OH) group and a methyl (-CH₃) group. This arrangement makes the alcohol a tertiary alcohol, as the carbon atom bonded to the hydroxyl group is itself bonded to three other carbon atoms.

The key functional groups are the internal alkyne and the tertiary alcohol.

The Alkyne Group (-C≡C-): This group is rich in pi-electron density and serves as a site for various addition reactions. Its linear geometry imparts structural rigidity to that portion of the molecule. acs.org

The Tertiary Hydroxyl Group (-OH): The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a leaving group after protonation. acs.org Being tertiary, it is less susceptible to oxidation compared to primary or secondary alcohols.

These functional groups allow this compound to be a versatile precursor in chemical synthesis. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 74514-59-3 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₉H₁₆O | bldpharm.com |

| Molecular Weight | 140.22 g/mol | bldpharm.com |

| SMILES Code | CC#CC(O)(C)CCCC | bldpharm.com |

| Storage Temperature | 2-8°C | bldpharm.com |

Significance in Modern Organic Chemistry and Related Disciplines

Alkynes are recognized as indispensable synthetic intermediates in modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. acs.orgnih.gov this compound, as a member of the alkynol subclass, is significant as a building block for creating more elaborate molecular frameworks. ontosight.ai The presence of two distinct reactive sites—the triple bond and the hydroxyl group—allows for sequential or chemo-selective reactions, providing chemists with strategic pathways to complex target molecules.

The reactivity of alkynols makes them crucial participants in a variety of powerful synthetic transformations:

Stereoselective Reductions: Alkynols can be stereoselectively reduced to form specific isomers of allylic alcohols. For instance, the Chan alkyne reduction, using reagents like Red-Al, converts acetylenic alcohols into trans-(E)-allylic alcohols with high fidelity. alfa-chemistry.com

Cascade Reactions: The dual functionality of alkynols is ideal for designing cascade reactions, where multiple bonds are formed in a single operation. This approach enhances synthetic efficiency and is used, for example, in the eco-friendly conversion of CO₂ into complex heterocyclic structures like 1,3-oxazinan-2-ones. chinesechemsoc.org

Cycloaddition Reactions: Alkynols can participate in cycloaddition reactions to form various cyclic and heterocyclic systems. Recent research has shown their utility in [3 + 2] cycloadditions with ketones to produce diverse 1,3-dioxolane (B20135) scaffolds. acs.org

The utility of this compound extends to its role as a precursor in the manufacture of fine chemicals and polymers where the alkyne functionality can be used for polymerization reactions. ontosight.ai

Historical Context and Evolution of Research on Alkynols

The study of alkynes dates back to the discovery of acetylene, the simplest alkyne (H-C≡C-H), which is a cornerstone of the chemical industry. cuny.edu Over time, the focus expanded to more complex alkynes and their derivatives, including alkynols. These compounds proved to be versatile synthons in many classic organic reactions. researchgate.net For instance, the development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction introduced in 1975, became a primary method for constructing sp–sp² carbon–carbon bonds and is frequently used with alkyne-containing molecules. researchgate.net

The evolution of research on alkynols has been marked by several key developments:

Industrial Hydrogenation: The selective hydrogenation of alkynols to the corresponding alkenols has been a significant area of industrial research. The challenge lies in stopping the reaction at the alkene stage without further reduction to the alkane, which has led to the development of specialized catalysts and reaction conditions. mdpi.com

Crystal Engineering: In the late 20th century, systematic studies on the hydrogen-bonding patterns in solid-state alkynols contributed to the field of crystal engineering. Understanding how these molecules self-assemble has been instrumental in designing new crystalline materials with specific properties. acs.org

Transition Metal Catalysis: More recently, the field has seen a surge in the use of transition metal catalysts, particularly gold and platinum, to achieve novel transformations of alkynols. ncl.res.in Gold catalysts, for example, have been effectively used in cycloisomerization reactions, enabling the efficient construction of complex cyclic ethers and other scaffolds found in natural products. ncl.res.in This highlights a continuous trend toward discovering new reactivity and applications for this important class of compounds. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyloct-2-yn-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-6-8-9(3,10)7-5-2/h10H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVNLGPDLREHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996026 | |

| Record name | 4-Methyloct-2-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74514-59-3 | |

| Record name | 4-Methyl-2-octyn-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloct-2-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Octyn 4 Ol

Contemporary Approaches to Alkynol Synthesis

Modern organic synthesis offers a toolkit of reactions for the efficient construction of alkynols. The most relevant approaches for a tertiary alkynol like 4-methyl-2-octyn-4-ol involve the nucleophilic addition of an organometallic alkyne species to a ketone.

A classic and widely used method for the synthesis of tertiary alcohols is the Grignard reaction. The synthesis of this compound can be readily achieved by reacting an appropriate ketone with an alkynyl Grignard reagent. Specifically, the reaction involves the nucleophilic addition of propynylmagnesium bromide to 2-pentanone.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. The alkynyl Grignard reagent is prepared by reacting propyne (B1212725) with a suitable Grignard reagent like ethylmagnesium bromide or by direct reaction with magnesium metal. This is then added to 2-pentanone. The reaction mixture is subsequently quenched with a mild acid, such as aqueous ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the final product, this compound.

Reaction Scheme:

Formation of Alkynyl Grignard Reagent: CH₃-C≡CH + C₂H₅MgBr → CH₃-C≡CMgBr + C₂H₆

Addition to Ketone: CH₃-C≡CMgBr + CH₃(CH₂)₂C(=O)CH₃ → (CH₃(CH₂)₂)(CH₃)C(OMgBr)C≡CCH₃

Acidic Workup: (CH₃(CH₂)₂)(CH₃)C(OMgBr)C≡CCH₃ + H₂O/NH₄Cl → this compound + Mg(OH)Br

This method is highly effective for creating tertiary propargylic alcohols due to the strong nucleophilicity and basicity of the Grignard reagent.

While Grignard reactions are stoichiometric, catalytic methods for the alkynylation of ketones have been developed to improve efficiency and, in some cases, introduce stereoselectivity. These strategies often involve the use of a metal catalyst to facilitate the addition of a terminal alkyne to a ketone.

For the synthesis of this compound, a catalytic system could employ a Lewis acid or a transition metal complex to activate either the ketone or the alkyne. For example, zinc, copper, or rhodium-based catalysts can be used. In a typical procedure, 2-pentanone and propyne would be reacted in the presence of a catalytic amount of a metal salt and often a ligand. A base is typically required to generate the nucleophilic acetylide species in situ. While highly effective for many substrates, the development of catalytic systems with high turnover numbers and broad substrate scope remains an active area of research.

| Catalyst System | Typical Ketone Substrate | Alkyne | General Observations |

|---|---|---|---|

| Zn(OTf)₂ / Chiral Ligand | Aromatic & Aliphatic Ketones | Terminal Alkynes | Enables enantioselective additions. |

| Cu(I) / Ligand | Various Ketones | Terminal Alkynes | Often used in A³ coupling reactions. |

| Rh(I) / Ligand | Ketones | Terminal Alkynes | Can facilitate C-H activation. |

| Ni/Photoredox | Cyclic & Methyl Ketones | Alkynyl Bromides | Proceeds via a deacylative radical mechanism. nih.gov |

Rearrangement reactions are powerful tools in organic synthesis for altering molecular skeletons. The "alkyne zipper" reaction is a notable example, involving the isomerization of an internal alkyne to a terminal position using a very strong base, such as potassium 3-aminopropylamide. wikipedia.org This reaction proceeds via a series of deprotonation/reprotonation steps, effectively "walking" the triple bond along a carbon chain until it reaches the end, where it is trapped as a thermodynamically stable terminal acetylide. wikipedia.orgrsc.org

While the alkyne zipper reaction is a significant strategy in alkyne chemistry, it is not a direct method for synthesizing this compound. rsc.org In fact, it achieves the opposite of what is often desired for creating internal alkynols. The utility of the zipper reaction lies in its ability to generate terminal alkynes from more readily available internal isomers. nih.gov These resulting terminal alkynes can then be used as nucleophiles in reactions such as the Grignard-mediated alkynylation described above to synthesize a variety of alkynols. Therefore, the alkyne zipper reaction is a complementary, rather than a direct, synthetic strategy in the context of producing this compound.

Industrial Scale Production Considerations for Alkynols

The industrial production of alkynols shares many challenges with general fine chemical manufacturing, including process safety, efficiency, cost-effectiveness, and environmental impact. For a compound like this compound, production would likely be conducted in batch reactors.

Key considerations for the scale-up of alkynol synthesis, particularly via Grignard-type reactions, include:

Solvent Handling: The use of volatile and flammable ethers like THF or diethyl ether requires specialized equipment for safe handling and recovery to minimize costs and environmental release.

Reagent Control: The Grignard reaction is highly exothermic. Careful control of the addition rate of the reagents and efficient heat removal are critical to prevent runaway reactions.

Anhydrous Conditions: The process must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. This necessitates drying of solvents and starting materials and operating under an inert atmosphere (e.g., nitrogen or argon).

Workup and Purification: The quenching of the reaction and the subsequent separation of the product from magnesium salts and other byproducts must be optimized. Distillation is a common method for purifying volatile alkynols like this compound.

Waste Management: The process generates magnesium salt waste, which must be treated and disposed of in an environmentally responsible manner.

Alternative catalytic routes are attractive from an industrial perspective as they can reduce stoichiometric waste and may operate under milder conditions. However, catalyst cost, lifetime, and separation from the product are critical factors that must be considered.

Strategic Role of this compound as a Synthetic Precursor

Tertiary propargylic alcohols such as this compound are valuable synthetic intermediates because the two adjacent functional groups—the alkyne and the hydroxyl group—can undergo a variety of transformations. thieme-connect.com

One of the most well-known reactions of tertiary propargylic alcohols is the Meyer-Schuster rearrangement . wikipedia.orgrsc.org Under acidic conditions, these alcohols can rearrange to form α,β-unsaturated ketones. organicreactions.orgdrugfuture.com For this compound, this would involve a 1,3-shift of the hydroxyl group, followed by tautomerization of the resulting allenol intermediate.

A competing reaction in the case of tertiary alcohols is the Rupe rearrangement , which also occurs under acidic catalysis but yields a different α,β-unsaturated ketone through a distinct mechanism involving an enyne intermediate. wikipedia.orgsynarchive.comslideshare.net The outcome between the Meyer-Schuster and Rupe pathways can be influenced by the specific substrate structure and reaction conditions. rsc.org

| Reaction Type | Reagents | Potential Product Class | Description |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Acid (e.g., H₂SO₄, PTSA) | α,β-Unsaturated Ketone | Acid-catalyzed isomerization involving a 1,3-hydroxyl shift. wikipedia.orgorganicreactions.org |

| Rupe Rearrangement | Acid (e.g., Formic Acid) | α,β-Unsaturated Ketone | A competing acid-catalyzed rearrangement proceeding via an enyne intermediate. synarchive.com |

| Pauson-Khand Reaction | Alkene, Co₂(CO)₈ | Bicyclic Cyclopentenone | A [2+2+1] cycloaddition if the alcohol is part of an enyne system. nih.govwikipedia.org |

| Semi-hydrogenation | H₂, Lindlar's Catalyst | Allylic Alcohol | Selective reduction of the alkyne to a cis-alkene. |

| Oxidative Rearrangement | m-CPBA | Enoic Acid | Rearrangement to generate tetrasubstituted alkenes with a carboxylic acid group. thieme-connect.com |

| Halogenation Reactions | NCS, NBS, NIS | α-Haloenones | Electrophilic halogenation can induce rearrangement to form halogenated enones. nih.gov |

Furthermore, the alkyne moiety can participate in various other reactions, including cycloadditions (such as the Pauson-Khand reaction to form cyclopentenones if tethered to an alkene), transition-metal-catalyzed cross-coupling reactions, and hydration to form β-hydroxy ketones. nih.govwikipedia.org The hydroxyl group can be oxidized, protected, or used to direct subsequent reactions. This rich reactivity makes this compound a useful building block for accessing a diverse range of chemical structures.

Chemical Reactivity and Transformations of 4 Methyl 2 Octyn 4 Ol

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 4-Methyl-2-octyn-4-ol is an electron-rich region, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Hydrogenation and Reduction Reactions

The alkyne moiety can be fully or partially reduced to yield the corresponding alkane or alkene. The stereochemical outcome of the reduction is highly dependent on the catalyst and reagents employed.

Catalytic Hydrogenation: The complete reduction of the alkyne to an alkane, 4-methyl-octan-4-ol, can be achieved through catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.orgyoutube.com Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). youtube.com The reaction proceeds by the addition of hydrogen atoms across the triple bond until it is fully saturated. libretexts.org

Partial Reduction to (Z)-Alkene: To obtain the cis or (Z)-alkene, (Z)-4-methyl-2-octen-4-ol, a poisoned or deactivated catalyst is used. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the most common reagent for this stereoselective syn-addition of hydrogen, resulting in the formation of the Z-isomer.

Chan Alkyne Reduction for (E)-Alkene: The Chan alkyne reduction is a stereoselective method for converting propargylic alcohols, such as this compound, into trans-(E)-allylic alcohols. alfa-chemistry.com This reaction utilizes reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) or lithium aluminum hydride (LiAlH₄). alfa-chemistry.comyoutube.com The mechanism involves the initial reaction of the hydride reagent with the hydroxyl group, which then facilitates an intramolecular delivery of hydride to the alkyne, leading to the formation of a stable five-membered ring intermediate. youtube.com Subsequent hydrolysis yields the (E)-alkene, (E)-4-methyl-2-octen-4-ol, with high stereoselectivity. alfa-chemistry.comyoutube.com

| Reaction | Reagent(s) | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/C (or Pt, Ni) | 4-Methyl-octan-4-ol | Alkane (no stereocenter at C2/C3) |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-4-Methyl-2-octen-4-ol | Z (cis) |

| Chan Alkyne Reduction | Red-Al or LiAlH₄ | (E)-4-Methyl-2-octen-4-ol | E (trans) |

Hydration and Hydroxylation Reactions

The addition of water across the triple bond (hydration) typically follows Markovnikov's rule, but with an internal alkyne like this compound, a mixture of two regioisomeric ketones can be expected upon tautomerization of the initial enol intermediates.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., sulfuric acid, H₂SO₄) and a mercury(II) salt (e.g., HgSO₄) as a catalyst leads to the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. This reaction would yield a mixture of 4-methyl-octan-2-one and 4-methyl-octan-3-one.

Hydroboration-Oxidation: This two-step procedure provides an anti-Markovnikov addition of water across the triple bond. For internal alkynes, this method can also lead to a mixture of ketones. The reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution would also produce a mixture of 4-methyl-octan-2-one and 4-methyl-octan-3-one.

Cycloaddition Reactions

The alkyne functional group can participate as a dienophile or a dipolarophile in cycloaddition reactions to form various cyclic structures.

[4+2] Cycloadditions (Diels-Alder Reaction): The alkyne in this compound can act as a dienophile in a Diels-Alder reaction with a conjugated diene. This reaction forms a six-membered ring. Due to the high activation energy required for alkynes compared to alkenes, these reactions often necessitate high temperatures. The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between an alkyne and an alkene can produce cyclobutene (B1205218) derivatives. Thermally, these reactions are generally forbidden by the Woodward-Hoffmann rules but can sometimes be promoted by transition metals. youtube.com

Click Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The most prominent example of "click chemistry" is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comorganic-chemistry.org This reaction typically involves a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comorganic-chemistry.org While the classic thermal Huisgen cycloaddition can be used with internal alkynes, it often requires harsh conditions and may produce a mixture of regioisomers. organic-chemistry.org The highly efficient and regioselective copper-catalyzed version is less effective for internal alkynes like this compound. However, the ruthenium-catalyzed variant (RuAAC) can provide access to fully substituted triazoles from internal alkynes. sigmaaldrich.com

Metal-Catalyzed Transformations

Transition metals play a crucial role in activating the alkyne bond, enabling a wide array of transformations that are otherwise difficult to achieve. mdpi.comresearchgate.net

Nickel Catalysis: Nickel catalysts are effective for various cross-coupling and cycloaddition reactions. chemrxiv.orgnih.gov For instance, nickel-catalyzed cycloadditions, such as a [4+2+1] reaction involving a diene, the alkyne of this compound, and a carbon monoxide source, could be used to construct seven-membered rings. nih.gov Nickel can also catalyze cross-coupling reactions where the alkyne could be coupled with other organic fragments. chemrxiv.org

Organometallic Reactions: The interaction of this compound with organometallic reagents can lead to various products. msu.edu For example, palladium-catalyzed cross-coupling reactions like the Sonogashira coupling are typically used with terminal alkynes, but modifications can sometimes allow for the participation of internal alkynes. Other transition metals can catalyze reactions such as hydrosilylation, where a Si-H bond is added across the triple bond, yielding vinylsilanes. acs.org

Reactions Involving the Tertiary Alcohol Functional Group

The tertiary hydroxyl group is a poor leaving group (as hydroxide, OH⁻), and its reactivity is centered on either protonation to form a better leaving group or conversion into other functional groups. libretexts.org

Substitution Reactions of the Hydroxyl Group

Direct substitution of the hydroxyl group is difficult. Therefore, it must first be converted into a better leaving group. libretexts.orgmasterorganicchemistry.com

Conversion to Alkyl Halides: Tertiary alcohols readily undergo Sₙ1 substitution reactions in the presence of strong hydrohalic acids (HCl, HBr, HI). youtube.comlibretexts.org The reaction proceeds via protonation of the hydroxyl group to form an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group (H₂O). libretexts.orglibretexts.org The departure of water generates a relatively stable tertiary carbocation at C4. This carbocation is then attacked by a halide ion to form the corresponding 4-halo-4-methyl-2-octyne. Due to the Sₙ1 mechanism, this reaction is prone to rearrangement, although in this specific structure, a significant rearrangement is unlikely.

Conversion to Sulfonate Esters: A common strategy to create an excellent leaving group under non-acidic conditions is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). masterorganicchemistry.com This is achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in subsequent Sₙ1 or Sₙ2 reactions. Importantly, the formation of the sulfonate ester proceeds with retention of configuration at the carbon atom. libretexts.org

| Reagent(s) | Intermediate Leaving Group | Product Type | Mechanism |

| Concentrated HBr | -OH₂⁺ (Water) | Tertiary Alkyl Bromide | Sₙ1 |

| Tosyl Chloride (TsCl), Pyridine | -OTs (Tosylate) | Tosylate Ester | Nucleophilic Acyl Substitution |

| Mesyl Chloride (MsCl), Pyridine | -OMs (Mesylate) | Mesylate Ester | Nucleophilic Acyl Substitution |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for predicting outcomes and designing synthetic pathways. The transformations can proceed through radical, anionic, or metal-mediated catalytic pathways.

Reactions involving the alkyne moiety can proceed through radical intermediates, particularly in addition reactions. The thiol-yne reaction, or hydrothiolation of an alkyne, is a prime example of a radical chain mechanism. wikipedia.orgusm.edu This reaction can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by UV irradiation.

The mechanism involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

Propagation (Step 1): The thiyl radical adds to the internal alkyne of this compound. This addition can occur at either carbon of the triple bond, leading to two possible vinyl radical intermediates. The regioselectivity is influenced by the steric and electronic properties of the substituents.

Propagation (Step 2): The resulting vinyl radical abstracts a hydrogen atom from another molecule of the thiol, forming the vinyl sulfide (B99878) product and regenerating the thiyl radical, which continues the chain.

Visible-light photoredox catalysis has also emerged as a powerful method for initiating radical reactions with alkynes under mild conditions. mdpi.commonash.eduwikipedia.org In a typical cycle, a photocatalyst, upon absorbing light, can oxidize a thiol to a thiyl radical, initiating the thiol-yne addition cascade.

Anionic intermediates are central to many alkyne transformations, most notably in isomerization reactions. The "alkyne zipper" reaction describes the base-catalyzed isomerization of an internal alkyne to a terminal alkyne. youtube.comyoutube.comyoutube.com This reaction is driven by the formation of the thermodynamically stable terminal acetylide anion in the presence of a very strong base, such as potassium 3-aminopropylamide (KAPA). youtube.com

The mechanism proceeds through a series of deprotonation-reprotonation steps, effectively "walking" the triple bond along the carbon chain via allenic intermediates. While highly effective for many internal alkynes, the applicability of the zipper reaction to this compound is questionable. The reaction typically requires an abstractable proton on a carbon adjacent to the alkyne. In this compound, one side has a methyl group with abstractable protons, but isomerization in that direction would be degenerate. The other side is a quaternary carbon bearing the hydroxyl group, which has no protons to abstract. Therefore, a classic "zipper" migration past the alcohol is not feasible.

However, other base-induced rearrangements are known for propargylic alcohols. For instance, treatment with a strong base can lead to the formation of allenic intermediates through deprotonation and subsequent rearrangement. msu.edu The specific pathway would be highly dependent on the reaction conditions and the nature of the base employed.

Metal catalysts are frequently used to perform transformations on alkynes that are otherwise difficult. Elucidating the catalytic cycles of these reactions is key to understanding their efficiency and selectivity.

Palladium-Catalyzed Isomerization: Palladium complexes can catalyze the isomerization of alkynyl alcohols to α,β-unsaturated aldehydes or ketones. nih.govacs.org A plausible catalytic cycle for such a transformation involving this compound would begin with a palladium hydride catalyst, [Pd-H].

Hydropalladation: The [Pd-H] species adds across the alkyne triple bond (migratory insertion). This step can be regio- and stereoselective. nih.gov

β-Hydride Elimination: The resulting vinyl-palladium intermediate can undergo β-hydride elimination to form an allene (B1206475) and regenerate the [Pd-H] catalyst.

Re-addition and Elimination: The catalyst can then re-add to the allene and subsequent β-hydride eliminations can occur, effectively moving the unsaturation along the carbon chain.

Tautomerization: The process continues until an enol or enolate intermediate is formed, which then tautomerizes to the more stable carbonyl compound.

Gold-Catalyzed Hydration: Gold(I) and Gold(III) complexes are excellent catalysts for the hydration of alkynes, typically affording Markovnikov addition products. mdpi.comacs.orgresearchgate.netresearchgate.netacs.org For an internal, unsymmetrical alkyne like this compound, a mixture of two ketone products would be expected unless there are strong directing effects. A simplified, generally accepted catalytic cycle for gold(I)-catalyzed hydration involves:

π-Activation: The cationic gold(I) catalyst coordinates to the alkyne, activating it towards nucleophilic attack.

Nucleophilic Attack: A water molecule attacks one of the alkyne carbons. For this compound, attack at C-2 would lead to one regioisomeric ketone, while attack at C-3 would lead to the other.

Protodeauration: The resulting vinyl-gold intermediate is protonated, releasing the enol product and regenerating the active gold(I) catalyst.

Keto-Enol Tautomerization: The enol rapidly tautomerizes to the final, more stable ketone product.

The regioselectivity of the water attack is a critical and often debated aspect, influenced by the electronic and steric nature of the alkyne substituents and the ligands on the gold catalyst.

Stereochemical Aspects of 4 Methyl 2 Octyn 4 Ol Chemistry

Chirality and Stereoisomerism in 4-Methyl-2-octyn-4-ol

This compound is a chiral molecule due to the presence of a stereocenter, also known as a chiral center. The source of this chirality is the carbon atom at the fourth position (C4) of the octyne chain. This specific carbon atom is bonded to four distinct substituents, which is the prerequisite for chirality.

The four different groups attached to the C4 stereocenter are:

A hydroxyl group (-OH)

A methyl group (-CH₃)

A butyl group (-CH₂CH₂CH₂CH₃)

A 1-propynyl group (-C≡C-CH₃)

Because the C4 atom is a stereocenter, this compound can exist as a pair of stereoisomers known as enantiomers. These enantiomers are non-superimposable mirror images of each other. They are designated as (R)-4-Methyl-2-octyn-4-ol and (S)-4-Methyl-2-octyn-4-ol according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgyoutube.com The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and is optically inactive.

Stereoselective Synthetic Methods

The synthesis of a single enantiomer of a chiral compound is a central goal in modern organic chemistry. Stereoselective methods are employed to produce a specific stereoisomer in favor over others.

Enantioselective and Diastereoselective Synthesis of Alkynols

The enantioselective synthesis of tertiary alkynols like this compound is most commonly achieved through the asymmetric addition of an organometallic nucleophile to a prochiral ketone. For this compound, two primary retrosynthetic approaches exist:

Asymmetric Alkynylation: The addition of a metalated propyne (B1212725) (a propynyl (B12738560) nucleophile) to the prochiral ketone, 2-hexanone.

Asymmetric Alkylation: The addition of a butyl nucleophile (e.g., butyllithium (B86547) or a butyl Grignard reagent) to the prochiral ynone, 4-methyl-2-octyn-4-one.

Enantioselective synthesis relies on the use of a chiral catalyst or a chiral auxiliary that influences the transition state of the reaction, favoring the formation of one enantiomer over the other. youtube.com The efficiency of this process is measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer in the product mixture.

Diastereoselective synthesis would be relevant if an additional stereocenter were present in either the ketone or the nucleophile. In such cases, the existing stereocenter would influence the formation of the new stereocenter at C4, leading to the preferential formation of one diastereomer over another.

Influence of Substrates and Catalysts on Stereocontrol

The outcome of an enantioselective synthesis is highly dependent on the structure of the substrate, the choice of the chiral catalyst or ligand, the metal, and the reaction conditions (solvent, temperature). uva.es For the synthesis of chiral tertiary alkynols, catalytic systems often involve a metal center (like zinc, titanium, or copper) and a chiral ligand. researchgate.net The chiral ligand coordinates to the metal, creating a chiral environment that directs the approach of the nucleophile to one of the two faces of the carbonyl group.

Numerous studies have demonstrated the effectiveness of various chiral ligands in the asymmetric alkynylation of ketones. For instance, amino alcohols and diamines have been used successfully as chiral ligands in conjunction with organozinc or organolithium reagents to achieve high levels of enantioselectivity. uva.es

Below is a table summarizing representative catalytic systems applicable to the synthesis of chiral tertiary alkynols, illustrating the influence of different catalysts on stereocontrol.

| Ketone Substrate | Alkyne Nucleophile | Chiral Catalyst/Ligand | Conditions | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Acetophenone | Phenylacetylene | Zn(OTf)₂ / (-)-N-Methylephedrine | Toluene, 25°C | 97 | 95 |

| 2-Hexanone | 1-Propyne | Ti(O-i-Pr)₄ / Chiral Diol | CH₂Cl₂, -20°C | >95 | 88 |

| Propiophenone | Trimethylsilylacetylene | Cu(I) / Chiral Phosphine Ligand | THF, 0°C | 94 | 91 |

| Cyclohexanone | 1-Hexyne | Et₂Zn / Chiral Amino Alcohol | Hexane (B92381), 0°C | 99 | 92 |

This table presents generalized data from studies on enantioselective alkynylation of ketones to illustrate the principles of stereocontrol. The specific values are representative of results found in the literature for similar substrates.

Determination of Absolute and Relative Configuration

Determining the absolute configuration—that is, assigning the (R) or (S) descriptor to a specific enantiomer—is a critical step after a stereoselective synthesis. researchgate.net Several methods are available for this purpose.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It requires converting the chiral alcohol into a crystalline derivative, often by reaction with a heavy atom-containing reagent. The diffraction pattern of the crystal provides the precise three-dimensional arrangement of atoms in the molecule.

NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, NMR techniques using chiral auxiliaries can. A common method is the formation of diastereomeric esters, such as Mosher's esters, by reacting the chiral alcohol with a chiral derivatizing agent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). thieme-connect.de The resulting diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can be used to deduce the absolute configuration of the original alcohol.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate enantiomers. While this method is primarily used for determining enantiomeric excess, the elution order can sometimes be correlated with the absolute configuration if a standard of known configuration is available.

Optical Rotation: Comparison of the measured specific rotation of a sample with a literature value for a compound of known absolute configuration can be used for assignment. However, this method is only reliable if a reference value is available and is highly dependent on experimental conditions. researchgate.net

The relative configuration describes the stereochemical relationship between two or more stereocenters within the same molecule. Since this compound has only one stereocenter, the concept of relative configuration does not apply to this molecule itself but would be crucial for its diastereomers if other stereocenters were present.

Analytical Characterization Techniques for 4 Methyl 2 Octyn 4 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). In a typical ¹H NMR spectrum of 4-Methyl-2-octyn-4-ol, distinct signals would be expected for the methyl, methylene, and hydroxyl protons. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the methyl protons adjacent to the quaternary carbon would have a different chemical shift than the terminal methyl group of the butyl chain. The hydroxyl proton's chemical shift can be broad and vary with concentration and solvent due to hydrogen bonding. msu.edu

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The sp-hybridized carbons of the alkyne group would resonate at a characteristic downfield region compared to the sp³-hybridized carbons of the alkyl groups.

A summary of expected ¹³C NMR chemical shifts is presented in the table below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (CH₃-C≡) | ~3.5 |

| C2 (C≡C) | ~80-90 |

| C3 (C≡C) | ~80-90 |

| C4 (C-OH) | ~65-75 |

| C5 (CH₂) | ~40-45 |

| C6 (CH₂) | ~25-30 |

| C7 (CH₂) | ~20-25 |

| C8 (CH₃) | ~14 |

| C4-CH₃ | ~28-32 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignment of this compound.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. However, tertiary alcohols can readily undergo dehydration, so a prominent peak corresponding to [M-H₂O]⁺ might be observed. Fragmentation of the alkyl chain would also lead to a series of characteristic daughter ions.

When coupled with Gas Chromatography (GC-MS), this technique allows for the separation of components in a mixture before their introduction into the mass spectrometer, providing both retention time and mass spectral data for enhanced identification. nih.govresearchgate.netnih.gov

| Ion | Expected m/z |

| [M]⁺ | 140 |

| [M-CH₃]⁺ | 125 |

| [M-C₄H₉]⁺ | 83 |

| [M-H₂O]⁺ | 122 |

Note: The relative intensities of these peaks can vary depending on the ionization method used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. masterorganicchemistry.comdocbrown.info The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. masterorganicchemistry.com The C≡C triple bond stretch of the alkyne is typically observed as a weak band around 2100-2260 cm⁻¹. masterorganicchemistry.com The presence of these key absorbances provides strong evidence for the structure of this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C≡C (alkyne) | 2100-2260 (weak) |

| C-O (alcohol) | 1000-1260 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. sigmaaldrich.com This technique is most useful for compounds containing chromophores, such as conjugated systems. Since this compound does not possess a significant chromophore, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). sigmaaldrich.com Therefore, UV-Vis spectroscopy is generally not a primary tool for the structural elucidation of this particular compound.

Chromatographic Methods for Purity and Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. copernicus.org this compound, being a relatively volatile alcohol, is well-suited for GC analysis. The compound is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific experimental conditions. researchgate.net

GC is also an excellent method for determining the purity of a sample of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram. By integrating the area under each peak, the relative concentration of each component can be determined.

As previously mentioned, coupling GC with a mass spectrometer (GC-MS) provides a two-dimensional analysis, combining the separation power of GC with the identification capabilities of MS, making it a definitive method for the characterization of this compound. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C4 position, it exists as a pair of enantiomers, (R)-4-Methyl-2-octyn-4-ol and (S)-4-Methyl-2-octyn-4-ol. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral chromatography is the definitive method for this purpose. wikipedia.org

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). researchgate.net These phases are designed to interact differently with each enantiomer, leading to different retention times. wikipedia.org For compounds like tertiary alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. phenomenex.com These separations are typically performed in normal-phase mode, using mobile phases consisting of alkanes (like hexane (B92381) or heptane) with a small amount of an alcohol modifier (like isopropanol (B130326) or ethanol). chromatographyonline.com The polar alcohol modifier is crucial for modulating retention and selectivity.

An alternative strategy for alkynes that lack a chromophore involves pre-column derivatization with a cobalt complex (e.g., using dicobalt octacarbonyl). nih.gov This reaction forms a bulky Co₂(CO)₆–alkyne complex which not only acts as a strong chromophore for UV detection but also significantly alters the molecule's stereochemistry, often enhancing chiral recognition on the CSP. nih.gov

The table below outlines a representative chiral HPLC method for resolving the enantiomers of this compound.

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |

| Mode | Isocratic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm (if detectable) or RI/ELSD |

| Hypothetical Retention Time (Enantiomer 1) | 10.2 min |

| Hypothetical Retention Time (Enantiomer 2) | 11.5 min |

| Resolution (Rs) | >1.5 |

From the resulting chromatogram, the enantiomeric excess (% ee) can be calculated to determine the enantiomeric purity of the sample.

Integrated Analytical Approaches for Comprehensive Characterization

A single analytical technique is insufficient for the complete characterization of a chiral compound like this compound. A comprehensive understanding requires an integrated approach that combines spectroscopic and chromatographic methods. acs.org This strategy ensures unambiguous structural confirmation, as well as accurate assessment of both chemical and enantiomeric purity.

A typical workflow for comprehensive characterization would be:

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are first used to confirm the molecular structure, connectivity, and mass of the compound.

Purity Assessment: Once the structure is confirmed, RP-HPLC with a universal detector (like ELSD) or coupled to a mass spectrometer (HPLC-MS) is employed to determine the chemical purity. osti.gov HPLC-MS is particularly powerful as it can provide mass information about any detected impurities, aiding in their identification. nih.gov

Enantiomeric Purity Analysis: Finally, chiral HPLC is used to separate and quantify the enantiomers, yielding the enantiomeric excess (% ee) of the bulk material.

| Analytical Technique | Parameter Measured | Purpose |

|---|---|---|

| NMR, IR, MS | Molecular Structure & Mass | Identity Confirmation |

| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity (% Area) | Quantification of Impurities |

| Chiral HPLC | Enantiomeric Purity (% ee) | Quantification of Enantiomers |

| HPLC-MS | Mass of Eluting Peaks | Impurity Identification |

By integrating these methods, a complete and reliable analytical profile of this compound can be generated, which is essential for its application in research and development.

Computational Chemistry and Theoretical Studies on 4 Methyl 2 Octyn 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly ab initio methods, are foundational in determining the electronic structure of a molecule from first principles, without reliance on empirical data. lsu.edu These calculations solve the Schrödinger equation for a given molecular geometry to provide detailed information about electron distribution and orbital energies.

For 4-methyl-2-octyn-4-ol, these calculations can reveal key aspects of its electronic character. The distribution of electron density, for instance, can highlight the polar nature of the hydroxyl group and the electron-rich region of the alkyne's triple bond. The molecular electrostatic potential (MEP) map visually represents these charge distributions, indicating sites susceptible to electrophilic or nucleophilic attack.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trwuxiapptec.com A smaller gap generally suggests higher reactivity. dergipark.org.trwuxiapptec.com

| Property | Value |

|---|---|

| HOMO Energy | -0.25 Hartree |

| LUMO Energy | 0.05 Hartree |

| HOMO-LUMO Gap | 0.30 Hartree |

| Dipole Moment | 1.8 Debye |

Density Functional Theory (DFT) Applications in Mechanistic Pathways

Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly powerful for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. acs.org

For this compound, DFT could be applied to explore a variety of potential reactions. A classic reaction of alkynes is acid-catalyzed hydration. chemistrysteps.compressbooks.publumenlearning.comlibretexts.orgmasterorganicchemistry.com DFT calculations could elucidate the stepwise mechanism, including the initial protonation of the triple bond to form a vinylic cation, the subsequent nucleophilic attack by water, and the tautomerization of the resulting enol to the final ketone product. pressbooks.publibretexts.org The calculated activation energies for each step would reveal the rate-determining step of the reaction.

The following table provides an illustrative example of DFT-calculated activation energies for the key steps in the acid-catalyzed hydration of a generic terminal alkyne.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the alkyne | 15-20 |

| 2 | Nucleophilic attack by water | 5-10 |

| 3 | Keto-enol tautomerization | 10-15 |

Molecular Dynamics Simulations for Conformational Analysis

Molecules with several single bonds, such as this compound, are not static structures but can adopt a multitude of different shapes, or conformations, due to rotation around these bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govchemrxiv.org By simulating the motion of atoms over time based on a force field, MD can reveal the preferred conformations of a molecule and the dynamics of their interconversion. chemrxiv.orgnih.gov

An MD simulation of this compound would provide insights into the flexibility of its butyl and methyl groups and the orientation of the hydroxyl group. The results can be analyzed to identify the most stable, low-energy conformers and to calculate the relative populations of different conformational states. nih.gov This information is crucial for understanding how the molecule's shape might influence its reactivity and interactions with other molecules.

The table below presents a hypothetical summary of results from an MD simulation on a structurally similar alcohol, illustrating the identification of stable conformers and their relative populations.

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 180 | 0.0 | 60 |

| 2 (Gauche) | 60 | 0.8 | 20 |

| 3 (Gauche) | -60 | 0.8 | 20 |

Predictive Modeling of Reaction Outcomes and Selectivity

Predictive modeling in chemistry aims to forecast the properties or behavior of molecules without the need for extensive experimentation. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of this approach. wikipedia.orglibretexts.org QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with a specific activity or property. nih.govmdpi.com

To predict the reaction outcomes and selectivity for reactions involving this compound, a QSAR model could be developed. This would typically involve a dataset of similar alkynols with known experimental reactivity data. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. Statistical methods are then used to build a model that links these descriptors to the observed reactivity.

For instance, a QSAR model could be developed to predict the regioselectivity of a reaction for a series of unsymmetrical tertiary alkynols. The model could help in understanding which structural features of the alkynol favor the reaction at a particular site.

The following table provides an example of a dataset that could be used to build a QSAR model for predicting the reaction rate of a series of alkynols.

| Compound | HOMO-LUMO Gap (eV) | Steric Hindrance (Descriptor) | Observed Reaction Rate (log k) |

|---|---|---|---|

| Alkynol 1 | 5.2 | 0.3 | 1.5 |

| Alkynol 2 | 5.5 | 0.4 | 1.2 |

| Alkynol 3 | 5.0 | 0.2 | 1.8 |

| This compound | (Calculated) | (Calculated) | (Predicted) |

Applications of 4 Methyl 2 Octyn 4 Ol in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

The bifunctional nature of 4-methyl-2-octyn-4-ol makes it a prospective building block for the synthesis of complex molecular architectures. The internal alkyne can be transformed into various functional groups, while the tertiary alcohol can be used for further reactions or can influence the stereochemical outcome of nearby transformations.

There is no specific literature documenting the use of this compound in the total synthesis of prostaglandins or polyketides. However, alkynes are crucial intermediates in the construction of these and other complex natural products. nih.govlibretexts.org The synthesis of prostaglandins, a group of physiologically active lipid compounds, often involves the precise construction of a five-membered ring with two side chains. wikipedia.orglibretexts.org Alkynes serve as versatile handles to introduce these side chains or to be converted into the necessary stereocenters.

Polyketides are a large and diverse class of natural products synthesized via the repeated condensation of acetyl-CoA and malonyl-CoA or their derivatives. nih.govyoutube.com The synthesis of complex polyketide structures often relies on building blocks that can be elaborated into the characteristic poly-β-keto chains. youtube.com An alkynyl alcohol like this compound could potentially be used to construct specific segments of a polyketide backbone, with the alkyne being hydrated to a ketone or reduced to an alkene or alkane as required. Engineered polyketide synthases (PKSs) are also being explored for the biosynthesis of novel polyketides, including those with unnatural functionalities. nih.govbiorxiv.org

Alkynes are recognized as important structural motifs and synthetic intermediates in the pharmaceutical and fine chemical industries. google.comwacker.com The carbon-carbon triple bond is a versatile functional group that can be converted into a wide array of other groups, making alkyne-containing compounds valuable precursors. longdom.orgrsc.org The Sonogashira coupling, a key reaction for forming carbon-carbon bonds, utilizes terminal alkynes to create more complex internal alkynes, which are themselves important building blocks. rsc.org

While direct evidence is not available for this compound, its internal alkyne structure could be incorporated into larger molecules that form the core of pharmaceutically active compounds. For example, many kinase inhibitors feature alkynyl groups. google.com Furthermore, the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals, can proceed through alkyne-containing intermediates.

Table 1: Potential Synthetic Transformations of the Alkyne Moiety in this compound

| Reaction Type | Reagents | Potential Product Functional Group |

| Hydrogenation | H₂, Pd/C | Alkane |

| Partial Hydrogenation | H₂, Lindlar's catalyst | (Z)-Alkene |

| Dissolving Metal Reduction | Na, NH₃ | (E)-Alkene |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Ketone |

| Ozonolysis | 1. O₃ 2. H₂O | Carboxylic Acids |

| Cycloaddition | Azides, Dienes | Triazoles, Dienes |

This table presents illustrative examples of well-established alkyne reactions and does not represent specific experimental results for this compound.

The significance of alkyne derivatives in crop protection chemistry is well-documented, with alkynes being integral to various herbicides, fungicides, and insecticides. researchgate.netnih.gov The alkyne functional group can impart specific biological activities or serve as a key intermediate in the synthesis of the final active ingredient. nih.gov For instance, the synthesis of indanones, a class of compounds found in agrochemicals, can be achieved through the annulation of carbonyl compounds with alkynes. acs.org Although no specific agrochemical applications of this compound are reported, its structure fits the general profile of an intermediate that could be used in the synthesis of new crop protection agents.

Role in Advanced Materials Development

The alkyne functionality is increasingly utilized in materials science for the synthesis of novel polymers and for the functionalization of surfaces and biomolecules.

Alkynes are versatile monomers for the synthesis of conjugated polymers and other advanced polymeric materials. oup.comorganicmystery.com While terminal alkynes are more commonly used, internal alkynes can also undergo polymerization. bohrium.comacs.org One of the most prominent polymerization methods involving alkynes is the thiol-yne reaction, a click chemistry process where a thiol adds across the alkyne. acs.orgd-nb.infowikipedia.org This reaction can be initiated by radicals (UV light or heat) or catalyzed by bases or transition metals. d-nb.inforsc.org

For an internal alkyne like this compound, a mono-addition of a thiol would result in a vinyl sulfide (B99878). wikipedia.org If copolymerized with a dithiol, this could lead to linear polymers. rsc.org The thiol-yne reaction is highly efficient and tolerant of various functional groups, making it a powerful tool for creating polymers with well-defined structures and functionalities. acs.org The resulting sulfur-containing polymers have potential applications as high refractive index materials, biomaterials, and drug-delivery vehicles. d-nb.info

Table 2: Illustrative Properties of Polymers Derived from Thiol-Yne Click Polymerization

| Monomer Type | Polymer Architecture | Potential Applications |

| Di-alkyne + Di-thiol | Linear Polymer | High Refractive Index Materials, Photovoltaics |

| Tri-alkyne + Di-thiol | Cross-linked Network | Elastomers, Coatings |

| AB₂ (Thiol-alkyne-alkyne) | Hyperbranched Polymer | Drug Delivery, Nanocarriers |

This table provides general examples of polymer types and applications derived from thiol-yne chemistry and is for illustrative purposes only.

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govcam.ac.uknih.gov The premier example of such a reaction is the azide-alkyne Huisgen cycloaddition, often termed "click chemistry". wikipedia.orglibretexts.orgorganic-chemistry.org The copper(I)-catalyzed version (CuAAC) is highly efficient for terminal alkynes, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org

Internal alkynes, such as the one in this compound, are generally less reactive in CuAAC. rsc.org However, they can participate in cycloaddition reactions under different conditions. The thermal Huisgen cycloaddition can occur with internal alkynes but often requires elevated temperatures and may produce a mixture of regioisomers. wikipedia.org More significantly, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes, regioselectively producing 1,5-disubstituted (for terminal alkynes) or fully substituted 1,2,3-triazoles (for internal alkynes). organic-chemistry.org

Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclic alkynes to react with azides without a metal catalyst, a significant advantage for in vivo applications. nih.govrsc.orgrsc.org While not directly applicable to the acyclic structure of this compound, this highlights the ongoing development of alkyne-based bio-orthogonal reactions. Therefore, this compound could potentially be used as a building block for creating probes or materials that can be functionalized using RuAAC, expanding the toolbox of click chemistry beyond the more common terminal alkynes.

Investigation in Chemical Biology and Structure-Activity Relationships (SAR)

The unique structural motif of a tertiary alcohol adjacent to an internal alkyne in this compound presents an interesting scaffold for investigation in chemical biology and for conducting structure-activity relationship (SAR) studies. While direct biological studies on this specific compound are not extensively documented, the broader class of acetylenic alcohols has been explored for various biological activities.

The alkynyl group in compounds like this compound can serve as a reactive handle or a mimic of other functional groups in biological systems. This allows for its use as a chemical probe to investigate the topology and function of enzyme active sites. For instance, the triple bond can participate in covalent interactions with specific amino acid residues, leading to irreversible inhibition, or it can be used in "click chemistry" reactions to attach reporter tags for identifying protein targets.

Research on other acetylenic compounds has demonstrated their utility in various biological contexts. For example, some acetylenic lipids have been shown to be potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the regulation of pain and inflammation. While no such studies have specifically focused on this compound, its structure suggests it could be a starting point for the design of novel enzyme inhibitors.

Structure-activity relationship studies are crucial for optimizing the biological activity of a lead compound. For a molecule like this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological endpoint.

Key structural features of this compound that could be systematically varied in SAR studies include:

The Alkyl Chains: The length and branching of the butyl and methyl groups attached to the tertiary carbon can be altered to probe the steric and hydrophobic requirements of a biological target.

The Hydroxyl Group: This group can be esterified, etherified, or replaced with other functional groups to investigate the importance of hydrogen bonding or steric bulk at this position.

The Alkyne Moiety: The internal alkyne can be moved to a terminal position or replaced with other functional groups like an alkene or an alkane to understand the role of the triple bond in biological activity.

An example of such an approach can be seen in the development of inhibitors for various enzymes where the presence and position of an alkyne are critical for potency and selectivity.

Table 1: Hypothetical SAR Data for this compound Analogs on a Generic Kinase

| Compound | R1 Group | R2 Group | IC50 (µM) |

| This compound | -CH3 | -CH2CH2CH2CH3 | 50 |

| 4-Ethyl-2-octyn-4-ol | -CH2CH3 | -CH2CH2CH2CH3 | 25 |

| 4-Methyl-2-nonyn-4-ol | -CH3 | -CH2CH2CH2CH2CH3 | 75 |

| 4-Methyl-2-octen-4-ol | -CH3 | -CH2CH2CH2CH3 | >100 |

This data is hypothetical and for illustrative purposes only.

The insights gained from such SAR studies, even if initiated with a simple scaffold like this compound, can guide the rational design of more potent and selective modulators of biological processes. The identification of this compound in natural sources like the microalga Chlorella vulgaris suggests it may possess inherent biological activity worthy of further investigation derpharmachemica.com.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-Methyl-2-octyn-4-ol typically involves the alkynylation of a ketone, a process that often relies on stoichiometric, strong bases and cryogenic conditions. wikipedia.orgwikipedia.org Future research will prioritize the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry.

A promising avenue is the adoption of alternative solvent systems. Deep eutectic solvents (DES), which are biodegradable and low-cost, have been successfully employed for the synthesis of other tertiary alcohols. rsc.org A one-pot reaction combining the ruthenium-catalyzed isomerization of an allylic alcohol to the requisite ketone, followed by the addition of an organometallic reagent in a DES, presents a sustainable route that improves atom economy. rsc.org Applying this concept, a future synthesis could start from an allylic alcohol precursor, isomerize it to 2-octanone (B155638) (methyl hexyl ketone) in situ, and then perform the ethynylation, minimizing waste and purification steps.

Furthermore, leveraging alcohols as environmentally benign chemical feedstock is a growing trend in organic synthesis. nih.gov Research into catalytic borrowing hydrogen or hydrogen auto-transfer methodologies could enable the direct coupling of simpler, renewable alcohol precursors to form this compound, avoiding the pre-formation and handling of organometallic reagents.

Table 1: Comparison of Synthetic Route Philosophies for this compound

| Feature | Traditional Grignard/Organolithium Route | Potential Sustainable Route |

|---|---|---|

| Reagents | Stoichiometric strong bases (e.g., n-BuLi, RMgX) | Catalytic systems (e.g., Ru-based), renewable reagents |

| Solvents | Anhydrous volatile organic solvents (e.g., THF, Et2O) | Deep Eutectic Solvents (DES), biorenewable media |

| Temperature | Often cryogenic (-78 °C) | Room temperature or mild heating |

| Atom Economy | Moderate; generates stoichiometric salt byproducts | High; one-pot sequential reactions reduce waste |

| Safety | Use of pyrophoric and highly reactive reagents | Reduced handling of hazardous intermediates |

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The addition of an alkyne nucleophile to a ketone is the key bond-forming step in synthesizing this compound. While effective, traditional methods using Grignard or organolithium reagents lack catalytic efficiency. Future research will focus on developing catalytic systems that can perform this transformation with lower catalyst loadings, milder conditions, and higher selectivity.

Transition metal catalysis offers a wealth of opportunities. Catalytic systems based on zinc, researchgate.netpnas.org copper, researchgate.net and cobalt researchgate.net have shown promise in the alkynylation of carbonyl compounds. For instance, the combination of Zn(OTf)₂ with an amine base can generate a zinc acetylide in situ, which then adds to the ketone. pnas.org Exploring novel ligand designs for these metals could enhance their reactivity and turnover numbers, making the process more economically viable.

Furthermore, since this compound is a chiral molecule, the development of enantioselective catalytic systems is a significant frontier. The use of chiral ligands, such as N-heterocyclic carbenes (NHCs), nih.gov bisoxazolines, or biphosphines in conjunction with copper or other metals can facilitate the asymmetric addition to the prochiral ketone, yielding enantioenriched tertiary propargylic alcohols. nih.govmdpi.com A key research goal would be to identify a catalyst system that provides high enantiomeric excess (ee) for the synthesis of (R)- or (S)-4-Methyl-2-octyn-4-ol, which could be valuable as chiral building blocks. nih.gov

Advanced Mechanistic Elucidation via In Situ Spectroscopy

A deeper understanding of the reaction mechanism is crucial for optimizing synthetic protocols and designing better catalysts. The complex nature of organometallic additions to carbonyls, often involving aggregates and complex equilibria like the Schlenk equilibrium for Grignard reagents, presents a challenge to mechanistic studies. nih.gov

Advanced in situ spectroscopic techniques are powerful tools for unraveling these complex reaction pathways in real-time. Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, often referred to by the trade name ReactIR, can monitor the concentration of reactants, intermediates, and products throughout the reaction. This technique has been successfully used to provide spectroscopic evidence for the formation of zinc acetylide intermediates from terminal alkynes, Zn(OTf)₂, and an amine base by observing the disappearance of the characteristic alkyne C-H stretch. pnas.orgorgchemboulder.com Applying this to the synthesis of this compound could allow for precise kinetic analysis and optimization of reaction conditions to minimize side reactions. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool. Studies on the Grignard addition to ketones have utilized ²⁵Mg-NMR to identify the different magnesium species present in solution. nih.gov Combining these techniques could provide a comprehensive picture of the catalytic cycle, including catalyst activation, substrate coordination, nucleophilic addition, and product release.

Table 2: Spectroscopic Probes for Mechanistic Studies

| Technique | Observable Species / Process | Information Gained |

|---|---|---|

| In Situ ATR-IR | C≡C-H stretch (~3300 cm⁻¹), C=O stretch (~1715 cm⁻¹), C≡C stretch (2100-2260 cm⁻¹) | Rate of alkyne deprotonation, rate of ketone consumption, detection of key intermediates. pnas.orgresearchgate.net |

| NMR (¹H, ¹³C, ²⁵Mg) | Chemical shifts of reactants and products, detection of intermediates | Structural confirmation of intermediates, understanding of catalyst-substrate interactions, elucidation of aggregation states. nih.gov |

| X-ray Absorption Spectroscopy | Mg K- and L1-edges | Information on the coordination state and geometry of magnesium species in solution. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The translation of optimized chemical syntheses from the lab bench to larger-scale production can be accelerated through the integration of flow chemistry and automated platforms. These technologies offer improved safety, consistency, and efficiency over traditional batch processing.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. The small reactor volumes enhance heat and mass transfer, allowing for better control over exothermic reactions and enabling reaction conditions that are often inaccessible in batch. The synthesis of alkynes has been shown to benefit from flow processing, overcoming limitations of scalability and safety associated with gas evolution and exothermicity. fu-berlin.de A flow setup for this compound could involve pumping a stream of the ketone and a catalyst solution to a gas-liquid reactor where it is mixed with a stream of propyne (B1212725) gas, followed by in-line quenching and purification.

Automated synthesis platforms, which use robotics and pre-packaged reagent cartridges, can dramatically accelerate the discovery and optimization of new reaction pathways. sigmaaldrich.comresearchgate.netchimia.ch Such systems could be programmed to perform a matrix of experiments for the synthesis of this compound, systematically varying catalysts, ligands, solvents, and temperatures to rapidly identify optimal conditions. This high-throughput approach minimizes manual labor and allows researchers to focus on data analysis and experimental design. youtube.com

Exploration of Derivatization for Enhanced Functional Properties

The bifunctional nature of this compound, containing both a hydroxyl group and an internal alkyne, makes it a versatile building block for creating a diverse range of more complex molecules. Future research will explore the derivatization of these functional groups to synthesize new compounds with enhanced or novel properties.

The tertiary alcohol moiety can be transformed through various reactions. For example, it can serve as a precursor for the synthesis of tertiary S-aryl propargyl thioethers, which can then undergo cyclization to form thiochromenes, a class of compounds with interesting biological and materials properties. acs.org The hydroxyl group can also direct or participate in reactions at the alkyne, such as in gold-catalyzed cycloisomerization reactions to produce heterocyclic structures like furans and pyrans. mdpi.com

The internal alkyne is also a hub for chemical modification. It can participate in cycloaddition reactions, hydrofunctionalization, or be used as a linchpin in the synthesis of polymers and functional materials. nih.govacs.org For instance, incorporating this compound into a polyester (B1180765) backbone would introduce alkyne functionalities along the polymer chain. These alkyne groups could then be used for post-polymerization modification via thiol-yne "click" chemistry to attach various payloads or to act as cross-linking points, creating novel elastomers or hydrogels. nih.gov

Targeted Applications in Emerging Chemical Technologies

While specific applications for this compound are not yet well-defined, its structure suggests potential utility in several emerging areas of chemical technology.

Medicinal Chemistry: Propargylic alcohols are important intermediates in pharmaceutical synthesis. rawsource.com For example, the ethynylation of steroids is a key step in the production of progestin-based contraceptives. wikipedia.org Furthermore, natural products containing the alkynol motif, such as falcarinol, have demonstrated potent anti-cancer activity by targeting enzymes like aldehyde dehydrogenase 2 (ALDH2). researchgate.net The structure of this compound could serve as a scaffold for the synthesis of new bioactive molecules, and its potential as an enzyme inhibitor or a precursor to more complex drug candidates warrants investigation. Some tertiary alcohols have also shown antimicrobial activity. nih.gov

Materials Science: The rigidity of the alkyne unit combined with the reactive handle of the hydroxyl group makes this compound an attractive monomer or additive for advanced materials. As mentioned, its incorporation into polymers could lead to materials with tunable mechanical properties or functional surfaces. acs.org The high carbon content and the presence of the triple bond could also make its derivatives interesting as precursors for carbon-rich materials or as components in specialty coatings.

Corrosion Inhibition: Simpler propargyl alcohols are known to function as effective corrosion inhibitors by forming a protective film on metal surfaces. rawsource.com The larger alkyl chains of this compound could enhance its hydrophobicity and surface adhesion, suggesting it could be investigated as a potentially more effective corrosion inhibitor for specific industrial applications.

Q & A

Q. Q1. How can I design a synthetic route for 4-Methyl-2-octyn-4-ol, considering its structural complexity?

Methodological Answer:

- Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Template_relevance Pistachio, Reaxys) to identify feasible precursors. For example, the alkyne moiety (C≡C) may be introduced via Sonogashira coupling or alkyne hydration, while the tertiary alcohol group can be formed via Grignard addition to a ketone .

- One-Step Optimization : Prioritize catalytic methods (e.g., Pd/C hydrogenation for reducing triple bonds) to minimize side reactions. Validate intermediates using GC-MS or NMR, referencing NIST spectral libraries for structural confirmation .

Q. Q2. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

- Mass Spectrometry (EI-MS) : Compare experimental spectra with NIST Standard Reference Database 69 for fragmentation patterns. For example, the molecular ion peak (M⁺) and characteristic alkyne-related fragments (e.g., loss of -OH or methyl groups) should align with predicted values .

- NMR Analysis : Use -NMR to confirm the quaternary carbon at the 4-position and DEPT-135 to distinguish CH groups. Cross-validate with IR spectroscopy for -OH (3200–3600 cm) and C≡C (2100–2260 cm) stretches .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation risks (similar to 4-Diethylamino-2-butyn-1-ol in ). Use fume hoods to avoid inhalation .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers. Document incidents per OSHA and ECHA guidelines .